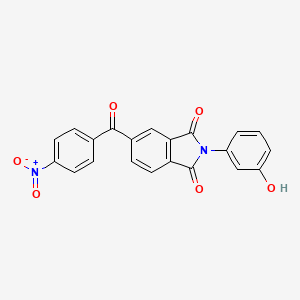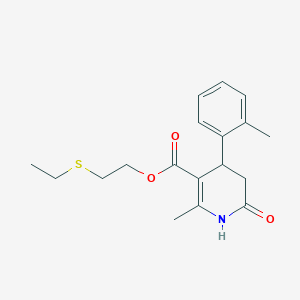
2-(3-hydroxyphenyl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoindole-1,3-diones, including derivatives similar to the specified compound, can be achieved through palladium-catalyzed aminocarbonylation of o-halobenzoates in the presence of primary amines. This methodology is noted for its efficiency and the ability to tolerate a variety of functional groups such as methoxy, alcohol, ketone, and nitro groups, making it suitable for synthesizing a wide range of substituted isoindole-1,3-diones (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular structure and photophysical properties of isoindole-1,3-dione derivatives have been extensively studied. For example, derivatives such as 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione exhibit fluorescence and are highly sensitive to solvent polarity. These compounds are thermally stable up to 317 °C, and their structural, molecular, electronic, and photophysical properties have been elucidated using Density Functional Theory (DFT) and Time Dependant Density Functional Theory (TD-DFT) computations (Deshmukh & Sekar, 2015).
Chemical Reactions and Properties
Isoindole-1,3-diones participate in various chemical reactions, including interactions with nitromethane and aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These reactions and the resulting structures have been confirmed through spectroscopic evidence and chemical behavior analyses (Shimizu, Hayashi, & Teramura, 1986).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound is involved in the synthesis of various heterocycles, demonstrating the versatility of isoindole-1,3-diones in chemical reactions. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, which is a one-step approach to this class of heterocycles, showing tolerance to a variety of functional groups, including nitro groups (Worlikar & Larock, 2008). Additionally, research on nitro group shifts in phenylhydrazo-β-diketone has revealed complex reactions leading to the formation of new polydentate ligands for the synthesis of metal-organic compounds (Kopylovich et al., 2011).
Photophysical Behavior
The photophysical behavior of related chromophores has been studied, indicating the sensitivity of such compounds to solvent polarity. These studies contribute to our understanding of the structural, molecular, electronic, and photophysical properties of isoindole derivatives (Deshmukh & Sekar, 2015).
Applications in Material Science
Isoindole-1,3-diones have applications in material science, such as in the formation of gels and crystalline solvates. For example, the reaction of 1,8-naphthalic anhydride with certain amines in different solvents leads to compounds that form gels in mixed solvents, indicating the importance of solvation in controlling reaction paths and product formation (Singh & Baruah, 2008).
Biochemical Applications
While ensuring the exclusion of details related to drug use and side effects, it's notable that certain derivatives of isoindole-1,3-dione, such as NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione), have been studied for their biochemical roles, particularly in inhibiting specific enzymes involved in metabolic pathways (Szczeciński et al., 2006).
Molecular Structure Analysis
The compound and its derivatives have been the subject of various studies aimed at understanding their molecular structures through NMR, X-ray crystallography, and computational methods. This research provides insight into the molecular configurations, tautomeric forms, and potential for complex formation with other molecules (Jaffar et al., 1999).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O6/c24-16-3-1-2-15(11-16)22-20(26)17-9-6-13(10-18(17)21(22)27)19(25)12-4-7-14(8-5-12)23(28)29/h1-11,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWJYTYVCEJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)